[3-(4-Aminophenoxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Aminophenoxy)phenyl]boronic acid: is an organic compound with the molecular formula C12H12BNO3 and a molecular weight of 229.04 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Aminophenoxy)phenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: [3-(4-Aminophenoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: [3-(4-Aminophenoxy)phenyl]boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling . It is also employed in the synthesis of complex organic molecules and polymers.
Biology: In biological research, this compound is used for the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as boron-doped polymers and sensors .
Mechanism of Action
The mechanism of action of [3-(4-Aminophenoxy)phenyl]boronic acid involves its interaction with biological molecules through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for targeting specific biomolecules . The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and nucleic acids, affecting various cellular pathways.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Aminophenylboronic acid
- 3-Phenoxyphenylboronic acid
Comparison: [3-(4-Aminophenoxy)phenyl]boronic acid is unique due to the presence of both an aminophenoxy group and a boronic acid group This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs For example, phenylboronic acid lacks the aminophenoxy group, limiting its reactivity and applications
Properties
Molecular Formula |
C12H12BNO3 |
---|---|
Molecular Weight |
229.04 g/mol |
IUPAC Name |
[3-(4-aminophenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H,14H2 |
InChI Key |
YAEQEFUTUSWLRM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=C(C=C2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.